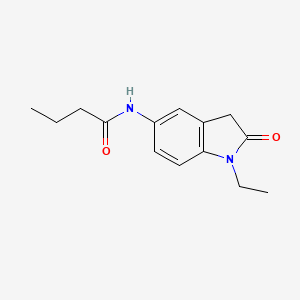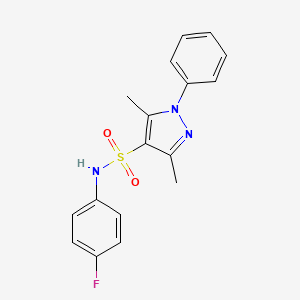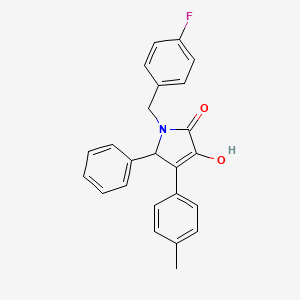![molecular formula C20H18BrFN4OS B11268617 N-(4-Bromo-2-fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11268617.png)
N-(4-Bromo-2-fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating heterocyclic molecule with potential applications in various fields. Let’s explore its features:
Preparation Methods
Synthetic Routes::
Step 1: Start with the synthesis of the pyridazinyl-thiophene core. Various methods exist, including cyclization reactions involving thiophene and pyridazine precursors.
Step 2: Introduce the 4-bromo-2-fluorophenyl group via nucleophilic substitution or other suitable reactions.
Step 3: Attach the piperidine ring to complete the structure.
- Reactions involving thiophene and pyridazine derivatives typically require suitable catalysts, solvents, and temperature control.
- Nucleophilic substitution reactions can be performed using appropriate halogenated reagents.
- Large-scale production may involve multistep synthesis, purification, and optimization for yield and purity.
Chemical Reactions Analysis
Reactivity: The compound’s aromatic rings (thiophene, pyridazinyl, and phenyl) make it susceptible to electrophilic and nucleophilic reactions.
Common Reagents: Halogens (e.g., bromine, fluorine), Lewis acids, and bases.
Major Products: Substituted derivatives, such as 4-bromo-2-fluorophenyl-substituted thiophenes and pyridazinyl compounds.
Scientific Research Applications
Organic Electronics: Due to its extended π-conjugation and charge mobility, this compound could find use in organic field-effect transistors (OFETs), solar cells, and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigate its potential as a drug scaffold, targeting specific receptors or pathways.
Supramolecular Chemistry: Explore its self-assembly behavior and host-guest interactions.
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Unique Features: Highlight its distinct properties compared to related heterocyclic compounds.
Similar Compounds: Explore other piperidine-based structures or thiophene-fused molecules.
Properties
Molecular Formula |
C20H18BrFN4OS |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H18BrFN4OS/c21-14-3-4-16(15(22)12-14)23-20(27)13-7-9-26(10-8-13)19-6-5-17(24-25-19)18-2-1-11-28-18/h1-6,11-13H,7-10H2,(H,23,27) |
InChI Key |
RTPUZDBGJXDPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Br)F)C3=NN=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-6-(4-ethoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11268538.png)
![4-[(4-Ethenylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11268548.png)
![3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268549.png)

![1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B11268552.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B11268556.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11268560.png)
![7-(indoline-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B11268571.png)

![2-(benzylsulfanyl)-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B11268582.png)
![methyl 4-[({3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B11268590.png)
![3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate](/img/structure/B11268596.png)


